1-Phenyl-3-(quinazolin-4-yl)urea

Description

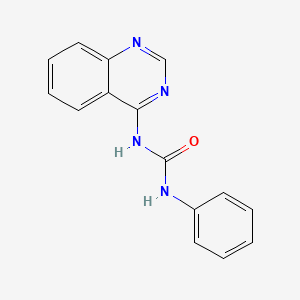

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C15H12N4O |

|---|---|

Molecular Weight |

264.28 g/mol |

IUPAC Name |

1-phenyl-3-quinazolin-4-ylurea |

InChI |

InChI=1S/C15H12N4O/c20-15(18-11-6-2-1-3-7-11)19-14-12-8-4-5-9-13(12)16-10-17-14/h1-10H,(H2,16,17,18,19,20) |

InChI Key |

IYKBZJSFOBYNTL-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)NC(=O)NC2=NC=NC3=CC=CC=C32 |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Transformations of 1 Phenyl 3 Quinazolin 4 Yl Urea

Strategic Approaches to Quinazoline-Urea Core Synthesis

The creation of the quinazoline-urea core is a critical step in the synthesis of the title compound. Various strategies have been developed to achieve this, ranging from established classical methods to more recent, environmentally benign techniques.

Classical Reaction Pathways

Traditional methods for synthesizing the quinazoline (B50416) core often involve the reaction of anthranilic acid derivatives. One common approach is the fusion of anthranilic acid with urea (B33335) to produce 1,2,3,4-tetrahydro-quinazoline-2,4-dione. nih.gov Another classical route involves the reaction of 2-aminobenzonitriles with other reagents. For instance, the starting material anthranilic acid can be cyclized to quinazolin-4(3H)-one by heating it with formamide. jst.go.jp This intermediate can then be converted to 4-chloroquinazoline (B184009) by refluxing with phosphorus oxychloride. jst.go.jp The 4-chloroquinazoline is a key intermediate that can then be reacted with an appropriate amine to introduce the desired substituent at the 4-position. nih.govacs.org

Innovations in Green Chemistry for Quinazoline-Urea Synthesis

In recent years, there has been a significant shift towards the development of more sustainable and environmentally friendly synthetic methods. For the synthesis of quinazoline derivatives, several green chemistry approaches have been explored. These include the use of low-melting sugar-urea-salt mixtures as biodegradable and non-toxic reaction media for the one-pot, three-component reaction of 2-aminoaryl ketones, aldehydes, and ammonium (B1175870) acetate. rsc.orgrsc.org Deep eutectic solvents (DESs), such as a mixture of choline (B1196258) chloride and urea, have also been successfully employed for the synthesis of quinazolinone derivatives, offering a greener alternative to volatile organic solvents. tandfonline.com Microwave-assisted synthesis has emerged as a powerful tool, significantly reducing reaction times and often improving yields compared to conventional heating methods. nih.govnih.govfrontiersin.orgresearchgate.net Furthermore, ultrasound-promoted synthesis offers another energy-efficient and time-saving approach. nih.gov

Stereoselective and Regioselective Synthesis Considerations

The synthesis of quinazoline derivatives can present challenges related to stereoselectivity and regioselectivity, particularly when chiral centers or multiple reactive sites are present. While the synthesis of 1-phenyl-3-(quinazolin-4-yl)urea itself does not inherently involve stereocenters, the broader field of quinazoline synthesis has seen significant advancements in controlling these aspects. For instance, highly stereoselective syntheses of 2,3-disubstituted 3H-quinazoline-4-one derivatives have been developed, achieving high enantiomeric purity. acs.orgacs.orgnih.gov These methods often involve multi-step sequences, including reactions like the Mumm reaction followed by reductive cyclization. acs.orgacs.orgnih.gov

Regioselectivity becomes crucial when dealing with substituted quinazolines. The position of substituents on the quinazoline ring can significantly impact the molecule's properties. For example, the regioselective formation of the quinazoline moiety on the upper rim of a calix rsc.orgarene has been used to create inherently chiral systems. rsc.org In the context of multi-component reactions, controlling the regioselectivity of the cyclization is key to obtaining the desired isomer. For instance, the three-component coupling of an aldehyde, 2-hydroxy-1,4-naphthoquinone, and 3-amino-1,2,4-triazole has been shown to produce 6-aryl-benzo[h] nih.govacs.orgrsc.org-triazolo[5,1-b]quinazoline-7,8-diones with high regioselectivity. nih.gov

Synthesis of this compound: Optimized Protocols and Yield Enhancement

The specific synthesis of this compound involves the formation of a urea linkage between a phenyl group and a quinazoline moiety. This is typically achieved through a multi-step process that includes the synthesis of precursors and a final coupling reaction.

Precursor Synthesis and Derivatization

A common precursor for the synthesis of this compound is 4-aminoquinazoline. This intermediate can be prepared through various methods. A traditional approach involves the reaction of 4-chloroquinazoline with an amine. acs.org The 4-chloroquinazoline itself is synthesized from the corresponding quinazolinone. acs.org More efficient methods for the synthesis of 4-aminoquinazoline derivatives have been developed, including microwave-assisted reactions that offer high yields in a shorter time frame. acs.org

Another key precursor is phenyl isocyanate. Isocyanates are highly reactive compounds that readily react with amines to form ureas. commonorganicchemistry.com Phenyl isocyanate can be prepared through various methods, though it is also commercially available.

Coupling Reactions for Urea Bond Formation

The final step in the synthesis of this compound is the formation of the urea bond. This is most commonly achieved by reacting 4-aminoquinazoline with phenyl isocyanate. jst.go.jp This reaction is typically carried out in a suitable solvent such as tetrahydrofuran (B95107) (THF) in the presence of a base like pyridine (B92270). jst.go.jp The reaction between an isocyanate and an amine is generally a straightforward and high-yielding method for urea formation. commonorganicchemistry.com

Alternative methods for urea synthesis include the reaction of amines with carbamates or through palladium-catalyzed cross-coupling reactions. commonorganicchemistry.comorganic-chemistry.org The electrochemical synthesis of urea through C-N coupling reactions is also an emerging field, offering a potentially sustainable route for urea production. oaepublish.comnih.govacs.orgresearchgate.net

Purification and Isolation Techniques for Academic Research Purity

Achieving high purity of this compound is crucial for its use in academic research to ensure the reliability and reproducibility of experimental results. The primary methods for purification and isolation involve recrystallization and column chromatography.

Recrystallization is a common technique used to purify solid compounds. The choice of solvent is critical and is determined by the solubility of the compound at different temperatures. For this compound and its analogs, solvents like methanol (B129727), ethanol, and chloroform (B151607) have been successfully employed. jst.go.jpmdpi.com The process involves dissolving the crude product in a minimum amount of a hot solvent in which it is highly soluble. Upon cooling, the solubility of the compound decreases, leading to the formation of crystals, while impurities remain dissolved in the solvent. The purified crystals are then collected by filtration. For instance, 1-Phenyl-3-(4-(quinazolin-4-ylamino)phenyl)urea has been recrystallized from methanol to yield a crystalline powder. jst.go.jp Similarly, 1-substituted–3-(2-phenylquinazolin-4-yl) thioureas are often recrystallized from ethyl alcohol. mdpi.com

Column chromatography is another powerful purification technique that separates compounds based on their differential adsorption onto a stationary phase. Silica (B1680970) gel is a commonly used stationary phase for the purification of quinazoline derivatives. beilstein-journals.org The crude mixture is loaded onto the top of a column packed with silica gel, and a solvent or a mixture of solvents (eluent) is passed through the column. Compounds with different polarities travel down the column at different rates, allowing for their separation. The fractions are collected and the solvent is evaporated to yield the purified compound. The progress of the separation is often monitored by Thin-Layer Chromatography (TLC) , which helps in identifying the fractions containing the desired compound. gsconlinepress.comevitachem.com

The purity of the isolated this compound is typically assessed using various analytical techniques, including:

Melting Point (M.p.) Determination: A sharp and well-defined melting point is indicative of a pure compound.

Spectroscopic Methods: Techniques such as Infrared (IR) spectroscopy, Nuclear Magnetic Resonance (NMR) spectroscopy (¹H NMR and ¹³C NMR), and Mass Spectrometry (MS) are used to confirm the structure and purity of the synthesized compound. mdpi.comgsconlinepress.com

Derivatization and Structural Modification Strategies for this compound Analogs

The structural framework of this compound offers multiple sites for modification, allowing for the synthesis of a diverse library of analogs with potentially enhanced or varied biological activities. These modifications can be broadly categorized into three areas: substitution on the phenyl moiety, alterations at the quinazoline nucleus, and changes to the urea linkage.

Substituent Effects on the Phenyl Moiety

Studies on N-phenyl-N′-quinazolin-4-ylurea derivatives have shown that substitution on the phenyl ring can impact biological activity. For example, introducing electron-donating groups like methyl or methoxy (B1213986) at the 2-position of the phenyl ring has been found to increase affinity for the human adenosine (B11128) A3 receptor. vu.nl Conversely, substitution at the 3- or 4-positions with either electron-donating or electron-withdrawing groups tended to decrease this affinity. vu.nl

In a different series of quinazolin-4(3H)-one derivatives, the nature and position of substituents on the phenyl ring attached to the urea moiety also played a crucial role. The introduction of a trifluoromethyl group, an electron-withdrawing group, at the 4-position of the phenyl ring resulted in a potent VEGFR-2 inhibitor. nih.gov In contrast, analogs with 4-chloro, 4-bromo (electron-withdrawing), or 4-methoxy (electron-donating) substituents showed diminished anticancer activity. nih.gov

These findings highlight the sensitivity of the biological activity of this compound analogs to the electronic nature and position of substituents on the phenyl ring.

Modifications at the Quinazoline Nucleus (Positions 2, 6, 7, 8)

The quinazoline ring system provides several positions (2, 6, 7, and 8) that can be chemically modified to generate novel analogs.

Position 2: The introduction of substituents at the 2-position of the quinazoline ring has been a key strategy in modifying the properties of these compounds. For instance, a phenyl or heteroaryl substituent at this position has been shown to increase adenosine A3 receptor affinity compared to unsubstituted or aliphatic derivatives. vu.nl Quantitative Structure-Activity Relationship (QSAR) studies have also suggested that the presence of a methyl or thiol group at the 2-position is important for the antimicrobial activities of certain quinazolinone analogs. gsconlinepress.com

Positions 6, 7, and 8: Modifications at these positions of the quinazoline ring have also been investigated. For example, the presence of halogens like chlorine and bromine on the quinazoline ring has been found to increase the antitumor activity of some derivatives. nih.gov Specifically, di-chloro substitution at positions 6 and 8 has been explored. nih.gov In another study, the introduction of a chloro group at the 7-position of quinazoline-4(3H)-one analogs influenced their anticancer activity, with the effect being dependent on the other substituents present in the molecule. nih.gov

Alterations to the Urea Linkage (e.g., thiourea (B124793) analogs)

Replacing the urea linkage with a thiourea linkage is a common isosteric replacement strategy in medicinal chemistry. This modification can alter the compound's hydrogen bonding capacity, lipophilicity, and metabolic stability.

The synthesis of 1-Phenyl-3-(quinazolin-4-yl)thiourea analogs has been reported through various synthetic routes. mdpi.com One method involves the reaction of an appropriate aminoquinazoline derivative with phenyl isothiocyanate. jst.go.jp Another approach is the intramolecular cycloaddition of 1-substitued-3-[(2-cyanophenyl-imino)phenylmethyl] thioureas. mdpi.com

The replacement of the urea with a thiourea has been shown to be a crucial factor in the cytotoxic effects of some quinazolinone analogs. gsconlinepress.com For example, 1-substituted-3-(4-oxo-2-phenylquinazolin-3(4H)-yl) thiourea derivatives have exhibited significant anticancer activities. gsconlinepress.com

Reactivity Profile and Transformational Chemistry of this compound

The reactivity of this compound is dictated by the chemical nature of its constituent parts: the quinazoline ring, the phenyl ring, and the urea linkage. These functional groups can participate in various chemical transformations, including electrophilic and nucleophilic substitution reactions.

Electrophilic and Nucleophilic Substitution Reactions

The quinazoline and phenyl rings are aromatic systems and can undergo electrophilic aromatic substitution reactions. The directing effects of the existing substituents will determine the position of the incoming electrophile. For instance, the nitrogen atoms in the quinazoline ring and the amino groups of the urea linkage can influence the electron density of the aromatic rings, thereby directing electrophilic attack.

Nucleophilic substitution reactions are also a key aspect of the chemistry of this compound and its precursors. A common synthetic route to this compound involves the nucleophilic attack of an aminoquinazoline on phenyl isocyanate. jst.go.jpevitachem.com The nitrogen atom of the amino group acts as the nucleophile, attacking the electrophilic carbon of the isocyanate.

Furthermore, the synthesis of the quinazoline core itself often involves nucleophilic substitution reactions. For example, 4-chloroquinazoline, a common precursor, can be prepared by refluxing quinazolin-4(3H)-one with phosphorus oxychloride. jst.go.jp This 4-chloroquinazoline can then undergo nucleophilic substitution with various amines to introduce different substituents at the 4-position. jst.go.jpnih.gov

The reactivity of the urea or thiourea linkage can also be exploited. For instance, the sulfur atom in thiourea derivatives can act as a nucleophile in alkylation reactions. researchgate.net

Cycloaddition and Rearrangement Reactions

The reactivity of this compound in cycloaddition and rearrangement reactions is a subject of interest for the generation of novel molecular architectures. While specific studies on the cycloaddition reactions of this exact compound are not extensively documented in the literature, the inherent functionalities of the quinazoline and urea moieties suggest potential for such transformations. The quinazoline ring, with its electron-deficient pyrimidine (B1678525) part, could theoretically participate in cycloaddition reactions with electron-rich species. However, the aromatic nature of the quinazoline system generally makes it less prone to participate in concerted cycloaddition reactions without prior activation or under specific catalytic conditions.

In contrast, rearrangement reactions involving the quinazoline core are more established. A notable example is the Dimroth rearrangement, a well-known isomerization process in nitrogen-containing heterocycles. wikipedia.orgbeilstein-journals.org This rearrangement typically involves the interchange of endocyclic and exocyclic nitrogen atoms. wikipedia.org In the context of quinazoline derivatives, a similar rearrangement has been observed, particularly in related systems like triazolopyrimidines. beilstein-journals.org

A plausible mechanism for a Dimroth-type rearrangement in a related 3-aminothiocarbonylquinazoline has been investigated using density functional theory (DFT) calculations. nih.gov While not a direct study on this compound, the findings suggest that a researchgate.netnih.gov-sigmatropic shift of the substituent at the 3-position could be a more favorable pathway than the classical Dimroth mechanism. nih.gov This rearrangement would lead to the migration of the phenylurea group. The general mechanism for a Dimroth rearrangement in a related heterocyclic system involves ring opening, rotation of the side chain, and subsequent ring closure to form a thermodynamically more stable isomer. researchgate.netnih.gov

| Rearrangement Type | Substrate Class | Description | References |

| Dimroth Rearrangement | Hetarylcarboxylic acid (3H-quinazolin-4-ylidene)-hydrazides | Involves proton transfer, cyclization to a researchgate.netnih.govresearchgate.nettriazolo[4,3-c]quinazoline system, and subsequent rearrangement to a researchgate.netnih.govresearchgate.nettriazolo[1,5-c]quinazoline. | researchgate.net |

| researchgate.netnih.gov-Sigmatropic Shift | 3-Aminothiocarbonylquinazoline | A computationally favored pathway over the classical Dimroth rearrangement for the migration of the thioamido group. | nih.gov |

| ANRORC Mechanism | 2-Hetaryl researchgate.netnih.govresearchgate.nettriazolo[4,3-c]quinazolines | The rearrangement proceeds via an Addition of Nucleophile, Ring Opening, and Ring Closure mechanism. | researchgate.net |

Redox Chemistry Considerations

The redox behavior of this compound is influenced by both the quinazoline ring system and the phenylurea substituent. The quinazoline moiety itself can undergo both oxidation and reduction reactions. Electrochemical studies on quinazoline derivatives have provided insights into their redox potentials and the mechanisms of electron transfer. nih.govnih.gov

The oxidation of the quinazoline ring can be influenced by the nature and position of substituents. For instance, the presence of electron-donating groups can facilitate oxidation. The phenylurea substituent at the 4-position, with its nitrogen atoms, can potentially influence the electron density of the quinazoline ring and thus its oxidation potential. Electrochemical methods coupled with mass spectrometry have been employed to study the oxidative degradation of phenylurea herbicides, revealing hydroxylation and the formation of unstable quinone imines as key transformation pathways. researchgate.netnih.gov These studies suggest that the phenylurea part of the molecule is also susceptible to oxidative modifications.

| Reaction Type | Compound Class | Key Findings | References |

| Electrochemical Oxidation | Phenylurea Herbicides | Formation of hydroxylated products and unstable quinone imines. | researchgate.netnih.gov |

| Electrochemical Reduction | Phenyl-urea terminated dendrimer | Electrochemically tunable hydrogen bonding interactions with phenanthrenequinone. | nih.gov |

| Electrochemical Oxidation | Quinazoline Derivatives | Anodic oxidation can be used for the synthesis of quinazolines and quinazolinones. | nih.gov |

Advanced Structural Characterization and Conformational Analysis

High-Resolution Spectroscopic Methods for Structure Elucidation

Spectroscopic methods are fundamental to confirming the molecular structure, providing insights into the electronic environment of atoms, the precise molecular weight, and the nature of functional groups.

NMR spectroscopy is an indispensable tool for mapping the carbon-hydrogen framework of a molecule. For 1-Phenyl-3-(quinazolin-4-yl)urea, ¹H and ¹³C NMR would provide the initial confirmation of the structure.

In a typical ¹H NMR spectrum, one would expect to observe distinct signals corresponding to the protons of the phenyl ring, the quinazoline (B50416) moiety, and the urea (B33335) linker. The aromatic protons would appear in the downfield region (typically δ 7.0-9.0 ppm). The two N-H protons of the urea group would likely appear as broad singlets, with their chemical shifts being sensitive to solvent and concentration.

¹³C NMR spectroscopy would complement this by identifying all unique carbon atoms. Key signals would include the carbonyl carbon (C=O) of the urea group, expected in the range of δ 150-160 ppm, and the various sp²-hybridized carbons of the aromatic rings. For instance, in studies of similar quinazolinone-urea derivatives, the carbonyl urea carbon appears around δ 152 ppm. nih.gov

Multi-dimensional techniques like COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) would be employed to establish connectivity. A COSY experiment would reveal proton-proton couplings within the phenyl and quinazoline ring systems, while an HSQC experiment would correlate each proton to its directly attached carbon atom, confirming assignments.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shift Ranges for this compound Data are predictive and based on typical values for phenyl, urea, and quinazoline moieties.

| Functional Group | Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Phenyl Ring | Ar-H | 7.0 - 7.8 | 120 - 140 |

| Quinazoline Ring | Ar-H | 7.5 - 9.0 | 115 - 155 |

| Quinazoline Ring | C-H (Position 2) | ~8.5 | ~150 |

| Urea Linker | N-H | 7.0 - 11.0 (variable) | N/A |

| Urea Linker | C=O | N/A | 150 - 160 |

High-Resolution Mass Spectrometry (HRMS) is critical for unequivocally confirming the elemental composition of a molecule by measuring its mass-to-charge ratio (m/z) to a high degree of accuracy (typically within 5 ppm). For this compound, with a molecular formula of C₁₅H₁₂N₄O, the theoretical exact mass can be calculated.

HRMS analysis, often using Electrospray Ionization (ESI), would be expected to show a prominent ion corresponding to the protonated molecule [M+H]⁺. The experimentally measured mass would be compared against the calculated mass to confirm the molecular formula. For example, various 2-phenylquinazolin-4(3H)-one derivatives have been successfully characterized by HRMS, confirming their calculated elemental compositions. nih.gov

Table 2: Theoretical Mass Data for this compound

| Formula | Species | Calculated Exact Mass (Da) |

| C₁₅H₁₂N₄O | [M] | 264.10111 |

| C₁₅H₁₃N₄O⁺ | [M+H]⁺ | 265.10892 |

| C₁₅H₁₂N₄NaO⁺ | [M+Na]⁺ | 287.09086 |

Infrared (IR) and Raman spectroscopy probe the vibrational modes of a molecule, providing a characteristic fingerprint of its functional groups. For this compound, these techniques would identify key structural features.

The IR spectrum is expected to show strong absorptions characteristic of the urea and quinazoline moieties. A prominent C=O stretching vibration from the urea group would be anticipated around 1650-1720 cm⁻¹. nih.govgsconlinepress.com The N-H stretching vibrations of the urea linker would appear as one or more bands in the 3100-3400 cm⁻¹ region. The presence of intermolecular hydrogen bonding, a common feature in urea-containing compounds, can cause a red-shift (a shift to lower wavenumber) and broadening of the N-H stretching band. nih.gov Aromatic C-H stretching and C=C/C=N stretching vibrations from both the phenyl and quinazoline rings would be observed in the 3000-3100 cm⁻¹ and 1450-1600 cm⁻¹ regions, respectively.

Raman spectroscopy would provide complementary information, particularly for the symmetric vibrations of the aromatic rings. The "ring breathing" mode, a characteristic vibration of substituted benzene (B151609) rings, would be readily identifiable. sapub.org

Table 3: Expected Characteristic Vibrational Frequencies for this compound Data based on typical group frequencies and published data for related compounds. gsconlinepress.comnih.gov

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| N-H (Urea) | Stretching | 3100 - 3400 |

| C-H (Aromatic) | Stretching | 3000 - 3100 |

| C=O (Urea) | Stretching ("Amide I") | 1650 - 1720 |

| C=N / C=C (Aromatic) | Ring Stretching | 1450 - 1600 |

| N-H (Urea) | Bending ("Amide II") | 1510 - 1570 |

Crystallographic Analysis of this compound and Co-crystals

While spectroscopic methods confirm connectivity, single-crystal X-ray diffraction provides the ultimate, unambiguous three-dimensional structure of a molecule in the solid state, including precise bond lengths, bond angles, and the details of its packing in the crystal lattice.

Although a crystal structure for this compound is not publicly available, analysis of closely related structures, such as 3-(4-Bromophenyl)quinazolin-4(3H)-one, demonstrates the type of data obtained. nih.gov X-ray diffraction would determine the precise spatial arrangement of every atom, allowing for the measurement of all bond lengths and angles.

Key parameters of interest would be the geometry of the urea linker and the relative orientation of the phenyl and quinazoline ring systems. The planarity of the quinazoline ring system and the dihedral angle between it and the phenyl ring are crucial conformational details. For 3-(4-Bromophenyl)quinazolin-4(3H)-one, the dihedral angle between the quinazoline system and the bromophenyl ring was found to be 47.6(1)°. nih.gov Similar analysis for the target compound would reveal any steric or electronic influences on its preferred conformation.

Table 4: Illustrative Bond Length and Angle Data from a Related Quinazolinone Structure Data from the crystal structure of 3-(4-Bromophenyl)quinazolin-4(3H)-one, provided as an example of expected measurements. nih.gov

| Parameter | Atoms Involved | Value |

| Bond Length | C=O | ~1.22 Å |

| Bond Length | C-N (quinazoline) | ~1.38 Å |

| Bond Angle | N-C-N (quinazoline) | ~123° |

| Dihedral Angle | Phenyl Ring vs. Quinazoline Plane | 47.6(1)° |

Beyond the structure of a single molecule, crystallographic analysis reveals how molecules arrange themselves in the solid state. This crystal packing is governed by a network of non-covalent intermolecular interactions.

For this compound, hydrogen bonding is expected to be a dominant interaction. The N-H groups of the urea linker are excellent hydrogen bond donors, while the urea carbonyl oxygen and the nitrogen atoms of the quinazoline ring are potential hydrogen bond acceptors. These interactions can link molecules into chains, sheets, or more complex three-dimensional networks. In the crystal structure of 3-(4-Bromophenyl)quinazolin-4(3H)-one, molecules are linked by C–H···N and C–H···O hydrogen bonds, forming infinite chains. nih.gov

Additionally, π-stacking interactions between the aromatic phenyl and quinazoline rings of adjacent molecules could play a significant role in stabilizing the crystal structure. The analysis would detail the distances and geometries of these interactions, providing a complete picture of the solid-state architecture.

Conformational Landscape and Dynamics

The conformational landscape of this compound is primarily defined by the rotational freedom around the single bonds connecting the phenyl, urea, and quinazoline moieties. These rotations give rise to various conformers with different energies and populations in both solution and the solid state.

While specific experimental data for the solid-state structure of this compound is not publicly available, analysis of related compounds in the Cambridge Structural Database and other crystallographic resources provides valuable insights. For N,N'-disubstituted ureas, the solid-state conformation is often influenced by crystal packing forces and the formation of intermolecular hydrogen bonds. Typically, the urea moiety aims for planarity to maximize resonance stabilization.

In solution, the conformational preferences can be inferred from NMR spectroscopic studies on analogous compounds. For N-aryl ureas, the conformation is often described by the torsion angles around the C(O)-N and N-C(aryl) bonds. Computational studies on phenylurea suggest that the lowest energy conformation is a trans isomer with a syn geometry. acs.orgpnnl.gov In this context, trans refers to the orientation of the substituents on the two nitrogen atoms of the urea group relative to the C=O bond, and syn refers to the orientation of the phenyl ring relative to the N-H bond.

| Conformer | Torsion Angle 1 (C-N-C=O) | Torsion Angle 2 (N-C-C=C) | Relative Energy (kcal/mol) |

|---|---|---|---|

| trans-syn | ~180° | ~0° | 0.0 |

| trans-anti | ~180° | ~180° | >2.0 |

| cis-syn | ~0° | ~0° | >3.0 |

| cis-anti | ~0° | ~180° | >4.0 |

Note: Data presented is for the related compound phenylurea and is based on computational models. acs.orgpnnl.gov The actual values for this compound may vary.

Rotational isomerism in this compound arises from the restricted rotation around the C-N bonds of the urea linker and the N-C bond of the phenyl group. The barriers to rotation around these bonds determine the stability of different conformers and the rate of their interconversion.

Computational studies on phenylurea have estimated the rotational barrier around the C(sp2)-N bond to be in the range of 8.6-9.4 kcal/mol. acs.orgresearchgate.netacs.org This relatively high barrier is due to the partial double bond character of the C-N bond resulting from resonance with the carbonyl group. The rotation around the N-C(aryl) bond is significantly less hindered, with a predicted barrier of approximately 2.4 kcal/mol for phenylurea. acs.orgresearchgate.netacs.org

For the quinazoline moiety, the rotation around the N-C bond connecting it to the urea group is also expected to have a significant energy barrier, comparable to that of the phenylurea C-N bond. The presence of the bulky quinazoline ring system may introduce additional steric hindrance, potentially increasing the rotational barrier compared to simpler phenylureas. Dynamic NMR studies on related N,N'-disubstituted ureas have been used to experimentally determine these rotational barriers. researchgate.net

| Rotation Axis | Energy Barrier (kcal/mol) |

|---|---|

| C(sp2)-N(H) | ~9.4 |

| N-C(aryl) | ~2.4 |

Note: The data is for the related compound phenylurea. acs.orgresearchgate.netacs.org The actual energy barriers for this compound may differ due to the presence of the quinazoline substituent.

Intramolecular interactions, particularly hydrogen bonding, play a crucial role in defining the conformational preferences of this compound. The presence of hydrogen bond donors (N-H groups) and acceptors (C=O group and the nitrogen atoms of the quinazoline ring) allows for the formation of intramolecular hydrogen bonds.

A likely intramolecular hydrogen bond could form between the N-H proton of the urea linker and one of the nitrogen atoms of the quinazoline ring, most probably the N1 atom. Such an interaction would lead to a more planar and rigid conformation, which can have significant implications for its interaction with biological targets. The formation of this hydrogen bond can be studied using NMR techniques, such as by analyzing the chemical shifts of the N-H protons in different solvents. nih.gov A downfield shift of an N-H proton in a non-polar solvent compared to a polar one can be indicative of its involvement in an intramolecular hydrogen bond.

Furthermore, non-covalent interactions such as C-H···O and C-H···π interactions can also contribute to the stability of certain conformations. nih.gov For instance, a C-H bond from the phenyl ring could interact with the oxygen atom of the urea's carbonyl group. The interplay of these weak interactions collectively shapes the conformational landscape of the molecule. Computational modeling, such as Density Functional Theory (DFT) calculations, can be employed to estimate the energies of these interactions and predict the most stable conformers.

Computational Chemistry and Molecular Modeling Studies

Quantum Chemical Investigations of 1-Phenyl-3-(quinazolin-4-yl)urea

Quantum chemical methods are employed to understand the intrinsic properties of a molecule. While specific studies on this compound are limited, extensive research on closely related quinazoline-urea analogues provides a strong basis for understanding its behavior.

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure and predict the most stable three-dimensional conformation of a molecule. For quinoline (B57606) and quinazoline (B50416) derivatives, DFT calculations, often using the B3LYP functional with a 6-311G(d,p) basis set, are standard for geometry optimization. nih.gov These calculations determine bond lengths, bond angles, and dihedral angles that correspond to the molecule's lowest energy state. This optimized geometry is the foundation for all further computational analyses, including frontier molecular orbitals and electrostatic potential surfaces.

Frontier Molecular Orbital (FMO) theory is crucial for describing chemical reactivity and electronic properties. The Highest Occupied Molecular Orbital (HOMO) acts as an electron donor, while the Lowest Unoccupied Molecular Orbital (LUMO) acts as an electron acceptor. The energy difference between them, known as the HOMO-LUMO gap (ΔE), is a key indicator of molecular stability and reactivity. A smaller energy gap implies a higher propensity for the molecule to undergo chemical reactions.

In a study on a series of novel 1-(5-((6-nitroquinazoline-4-yl)thio)-1,3,4-thiadiazol-2-yl)-3-phenylurea derivatives, FMO analysis was performed to understand their electronic characteristics. nih.gov The results for representative compounds illustrate the typical energy ranges for this class of molecules.

FMO Analysis of Related Quinazoline-Urea Derivatives

| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (ΔE) (eV) |

|---|---|---|---|

| Derivative 8b | -6.89 | -3.01 | 3.88 |

| Derivative 8c | -6.78 | -2.98 | 3.80 |

Data sourced from a study on related nitroquinazoline-urea derivatives. nih.gov

A smaller HOMO-LUMO gap, as seen in derivative 8c, suggests greater reactivity, which can correlate with higher biological activity. nih.gov

The Molecular Electrostatic Potential (ESP) surface is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactive sites for both electrophilic and nucleophilic attacks. The ESP map uses a color spectrum to represent different potential values: red indicates electron-rich regions (negative potential), which are susceptible to electrophilic attack, while blue indicates electron-deficient regions (positive potential), prone to nucleophilic attack.

For quinazoline-urea derivatives, ESP analyses consistently show negative potential (red or yellow) around the electronegative oxygen atom of the urea (B33335) group and the nitrogen atoms within the quinazoline ring system. nih.govnih.gov These areas are identified as potential hydrogen bond acceptors. Conversely, the hydrogen atoms of the urea's N-H groups typically exhibit a positive potential (blue), marking them as hydrogen bond donors. This information is critical for understanding how the molecule might interact with a biological receptor. nih.gov

Computational methods, particularly DFT, can be used to predict spectroscopic data such as FT-IR vibrational frequencies and NMR chemical shifts (¹H and ¹³C). nih.gov These theoretical predictions are often compared with experimental data to validate the calculated structure of the molecule. For a related compound, 1-(4-phenylquinolin-2-yl)propan-1-one, theoretical calculations showed good agreement with experimental FT-IR and NMR spectra, confirming the accuracy of the computational model. nih.gov This approach allows for the assignment of specific spectral signals to the corresponding atoms and vibrational modes within the molecule.

Molecular Docking and Ligand-Protein Interaction Analysis

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor, such as a protein or enzyme. This method is widely used to identify potential biological targets and understand the molecular basis of a compound's activity.

The quinazoline scaffold is a well-established pharmacophore found in numerous compounds targeting a wide range of proteins. gsconlinepress.comnih.gov Molecular modeling studies on various quinazoline-urea derivatives have identified several putative biological targets, primarily in the domain of cancer and inflammation therapy. Docking studies predict that these compounds can fit into the ATP-binding pockets of various kinases or the active sites of other crucial enzymes.

Putative Biological Targets for Quinazoline-Urea Derivatives

| Target Protein | Protein Class | Therapeutic Area | References |

|---|---|---|---|

| VEGFR-2 | Tyrosine Kinase | Cancer (Angiogenesis) | nih.govnih.govnih.gov |

| EGFR | Tyrosine Kinase | Cancer | nih.govnih.gov |

| TACE | Metalloprotease | Cancer, Inflammation | gsconlinepress.com |

| DNA Gyrase | Topoisomerase | Antibacterial | nih.gov |

| NLRP3 Inflammasome | Inflammasome Complex| Inflammation | researchgate.net |

Docking analyses of these derivatives into the active sites of targets like VEGFR-2 reveal key interactions. Typically, the urea moiety acts as a crucial pharmacophore, forming hydrogen bonds with amino acid residues in the hinge region of the kinase domain (e.g., Asp). nih.gov The quinazoline ring and the terminal phenyl group often engage in hydrophobic interactions within the binding pocket, contributing to the stability of the ligand-protein complex. nih.govnih.gov These computational predictions are vital for structure-activity relationship (SAR) studies and for the rational design of more potent and selective inhibitors. nih.govnih.gov

Prediction of Binding Modes and Key Interacting Residues in Target Active Sites

Molecular docking studies have been instrumental in predicting how this compound and its analogs bind to the active sites of various biological targets. For instance, in the context of anticancer research, derivatives of this compound have been modeled against targets like the epidermal growth factor receptor (EGFR) and tumor necrosis factor-alpha-converting enzyme (TACE). gsconlinepress.comnih.gov

Docking simulations of 3-substituted phenyl quinazolinone derivatives into the ATP-binding site of EGFR have revealed crucial interactions. The hydrazine (B178648) moiety in some analogs forms hydrogen bonds with key residues such as Asp831 and Thr830. nih.gov The quinazoline ring itself often engages in hydrophobic interactions with residues like Leu820, Leu694, and Val702. nih.gov Furthermore, the substituted phenyl group can participate in pi-pi and pi-anion interactions with residues like Phe699 and Asp831. nih.gov These interactions are believed to be significant for the cytotoxic potential of these compounds against cancer cells. nih.gov

In another study focusing on TACE (PDB ID: 2A8H), molecular modeling was used to design 1-substituted phenyl quinazolinone analogues, suggesting that TACE could be a viable target for anticancer drug development. gsconlinepress.com Similarly, for anaplastic lymphoma kinase (ALK), docking studies of phenyl urea derivatives have shown that the urea group can form hydrogen bonds with key residues like M259 in the hinge region, E227 of the α-helix C, and D330 of the DFG motif. researchgate.net

The table below summarizes the key interacting residues for derivatives of this compound with various protein targets as predicted by molecular docking studies.

| Target Protein | Key Interacting Residues | Type of Interaction |

| EGFR | Asp831, Thr830 | Hydrogen Bonding |

| Phe699, Asp831 | Pi-Pi, Pi-Anion | |

| Leu820, Leu694, Val702 | Hydrophobic | |

| TACE | Not specified in detail | Binding to active site |

| ALK | M259, E227, D330 | Hydrogen Bonding |

Estimation of Binding Affinities and Docking Scores

Docking studies not only predict binding modes but also provide an estimation of the binding affinity, often expressed as a docking score. These scores are crucial for ranking potential inhibitors and prioritizing them for further experimental validation. For a series of 3-substituted phenyl quinazolinone derivatives targeting EGFR, docking scores were calculated and compared to the known inhibitor Erlotinib. nih.gov While specific numerical values for this compound itself are not detailed, the studies on its derivatives indicate that modifications to the phenyl and quinazoline rings can significantly influence the binding affinity. nih.govnih.gov

A study on quinazolin-4(3H)-one analogs as EGFR inhibitors reported docking scores for a dataset of compounds, with lead compounds exhibiting scores ranging from -163.729 to -169.796, which were superior to the reference drug Gefitinib (-127.495). nih.gov Newly designed compounds based on these models showed even better predicted docking scores, ranging from -171.379 to -179.138. nih.gov

The following table presents a sample of reported docking scores for derivatives of this compound against EGFR.

| Compound Type | Target | Docking Score Range | Reference Compound Score |

| Quinazolin-4(3H)-one analogs | EGFR | -163.729 to -169.796 | Gefitinib: -127.495 |

| Designed quinazolin-4(3H)-one analogs | EGFR | -171.379 to -179.138 | Gefitinib: -127.495 |

Molecular Dynamics (MD) Simulations

Molecular dynamics simulations provide a deeper understanding of the dynamic nature of ligand-protein interactions and the stability of the complex over time.

Conformational Flexibility and Stability in Simulated Biological Environments

MD simulations have been employed to assess the conformational flexibility and stability of quinazolinone derivatives within a simulated biological environment. For instance, simulations of sEH and FLAP complexes with quinazolin-4(3H)-one-7-carboxamide derivatives were conducted to understand their dynamic behavior. nih.gov These simulations typically involve multiple stages of relaxation and equilibration to mimic physiological conditions. nih.gov

Dynamic Behavior of Ligand-Target Complexes

The dynamic behavior of ligand-target complexes, such as those involving EGFR and quinazolinone derivatives, has been investigated using MD simulations. nih.gov These simulations can reveal the stability of the binding pose predicted by docking. For the most potent analogues, MD simulations have demonstrated well-maintained binding stability within the EGFR active site, characterized by lower root-mean-square deviation (RMSD) and radius of gyration (Rg) values, and sustained interactions with the key active site residues. nih.gov This indicates that the ligand remains stably bound in its predicted orientation throughout the simulation.

Quantitative Structure-Activity Relationship (QSAR) and Pharmacophore Modeling

QSAR and pharmacophore modeling are computational techniques used to correlate the chemical structure of compounds with their biological activity and to identify the essential structural features required for activity.

Development of QSAR Models for Predicting Target Interaction Potential

QSAR studies have been successfully applied to quinazoline derivatives to understand the structural requirements for their biological activities. gsconlinepress.comnih.gov For a series of 1-substituted-3-(4-oxo-2-phenylquinazolin-3(4H)-yl) urea and thiourea (B124793) analogues, QSAR studies concluded that the urea and thiourea groups are crucial for enhancing cytotoxic effects. gsconlinepress.com These studies also suggested that substitutions with halogens (like trifluoromethyl and chloro) and allylic functional groups could further enhance the cytotoxic activity. gsconlinepress.com

In another study, robust 3D-QSAR models were developed for quinazoline-4(3H)-one analogs as EGFR inhibitors. nih.gov The best CoMFA and CoMSIA models showed good internal and external validation statistics (R² = 0.855 and 0.895; Q² = 0.570 and 0.599; R²pred = 0.657 and 0.681), indicating their reliability in predicting the activity of new compounds. nih.gov The contour maps generated from these models provide valuable insights into the regions where steric, electrostatic, and other field modifications would likely affect the biological activity, guiding the design of more potent inhibitors. nih.gov

A pharmacophore model for quinazoline-based EGFR inhibitors was generated, resulting in a five-point model (AAARR.7) with high statistical significance (R² = 0.9433, Q² = 0.8493). researchgate.net This model helps in identifying the key chemical features responsible for EGFR inhibition and can be used for virtual screening of compound libraries to find new potential inhibitors. researchgate.net

The table below provides an overview of the statistical parameters from a 3D-QSAR study on quinazoline-4(3H)-one analogs. nih.gov

| Model | R² | Q² | R²pred |

| CoMFA | 0.855 | 0.570 | 0.657 |

| CoMSIA | 0.895 | 0.599 | 0.681 |

Identification of Key Structural Descriptors for Activity Modulation

Quantitative Structure-Activity Relationship (QSAR) studies and molecular docking simulations are pivotal in identifying the key structural features of this compound derivatives that govern their biological activity. gsconlinepress.comrsc.orgnih.gov These analyses have revealed that specific substitutions on both the quinazoline and phenyl rings, as well as the nature of the linker, play crucial roles in modulating the potency and selectivity of these compounds.

Research has consistently shown that the quinazoline ring serves as a satisfactory and essential backbone for the biological activity of these derivatives. gsconlinepress.comijpscr.info The urea or thiourea moiety attached to this core is also considered critical for enhancing the cytotoxic effects of the compounds. gsconlinepress.com

Detailed structural analysis has highlighted several key descriptors:

Substitutions on the Quinazoline Ring: The presence and position of substituents on the quinazoline core significantly impact efficacy. For instance, in a series of quinazoline-4(3H)-one/urea hybrids, analogs featuring a 7-chloro substitution generally demonstrated superior cytotoxic effects compared to their 7-unsubstituted counterparts. nih.gov

Substitutions on the Phenyl Ring: The terminal phenyl ring and its substituents are vital for interaction with target enzymes, often fitting into a lipophilic pocket. jst.go.jp QSAR studies have concluded that substitutions with halogens, such as trifluoromethyl and chloro groups, can enhance the cytotoxic effects of urea and thiourea analogues. gsconlinepress.com

The Linking Moiety: The group connecting the quinazoline core and the phenyl side chain has a profound effect on inhibitory activity. jst.go.jp For example, introducing an ethylthio bridge to link a quinazoline-4(3H)-one ring with a urea moiety provides crucial hydrogen bond acceptor (HBA) and hydrogen bond donor (HBD) characteristics, which are essential for forming necessary hydrogen bonds with conserved motifs in enzyme active sites. nih.gov

Table 1: Key Structural Descriptors and Their Role in Activity Modulation

| Structural Feature | Role in Activity Modulation | Supporting Evidence/Examples |

|---|---|---|

| Quinazoline Core | Acts as the fundamental scaffold for biological activity. gsconlinepress.comijpscr.info | The bicyclic quinazoline ring is sized appropriately to effectively engage the ATP binding domain of many kinases. nih.gov |

| Urea/Thiourea Moiety | Crucial for enhancing cytotoxic effects and provides key hydrogen bonding interactions. gsconlinepress.comnih.gov | Acts as a pharmacophore, forming hydrogen bonds with conserved residues like the DFG motif in kinases. nih.gov |

| Substituents on Phenyl Ring | Modulates binding affinity, often by occupying hydrophobic pockets. jst.go.jp | Small lipophilic groups (e.g., -Cl, -Br, -CF3) are important for occupying a lipophilic pocket. jst.go.jp Halogen substitution can enhance cytotoxic effects. gsconlinepress.com |

| Substituents on Quinazoline Ring | Influences overall cytotoxic effect. nih.gov | 7-chloro analogs generally exhibit better cytotoxic effects than unsubstituted analogs. nih.gov |

| Linking Group | The nature of the linker significantly affects inhibitory activity. jst.go.jp | An ethylthio bridge provides essential HBA/HBD characteristics for hydrogen bonding. nih.gov |

Pharmacophore Generation for De Novo Design

Pharmacophore modeling is a cornerstone of de novo drug design, allowing researchers to distill the essential three-dimensional arrangement of chemical features required for a molecule to exert a specific biological effect. nih.gov By generating a pharmacophore model from a series of active compounds like this compound derivatives, new molecules can be designed or identified from virtual libraries that fit the model and are predicted to be active.

For quinazoline-based inhibitors targeting protein kinases such as VEGFR-2, robust pharmacophore models have been successfully developed. One such study resulted in a five-point pharmacophore model that highlighted the critical importance of hydrophobic character, hydrogen-bond donating groups, and electron-withdrawing groups for potent VEGFR-2 inhibition. researchgate.net

The key features of a pharmacophore for quinazoline-urea derivatives typically include:

Hydrophobic Features: These are crucial for activity. researchgate.net The bicyclic quinazoline ring and the terminal phenyl group often serve as hydrophobic anchors that fit into corresponding hydrophobic regions of the enzyme's ATP binding site. nih.govontosight.ai

Hydrogen Bond Donors (HBD): The N-H groups of the urea linkage are primary hydrogen bond donors. nih.gov These are critical for anchoring the inhibitor to the hinge region of the kinase domain.

Hydrogen Bond Acceptors (HBA): The carbonyl oxygen of the urea group acts as a key hydrogen bond acceptor. nih.gov This feature is often involved in forming a crucial hydrogen bond with backbone amides in the target protein.

Electron-Withdrawing Groups: The inclusion of substituents with electron-withdrawing properties has been shown to positively contribute to inhibitory potency. researchgate.net

This pharmacophore model serves as a powerful 3D query for virtual screening campaigns to discover novel chemical entities with the desired biological profile. nih.govresearchgate.net

Table 2: Pharmacophoric Features for De Novo Design of Quinazoline-Urea Derivatives

| Pharmacophoric Feature | Corresponding Structural Element | Role in Receptor Binding |

|---|---|---|

| Hydrophobic Center | Quinazoline ring, Phenyl ring | Occupies hydrophobic pockets in the ATP binding site, contributing to binding affinity. nih.govresearchgate.net |

| Hydrogen Bond Donor (HBD) | N-H groups of the urea moiety | Forms critical hydrogen bonds with amino acid residues in the hinge region of kinases. nih.gov |

| Hydrogen Bond Acceptor (HBA) | C=O group of the urea moiety | Accepts hydrogen bonds from backbone amides in the enzyme's active site. nih.gov |

| Aromatic Ring | Quinazoline ring, Phenyl ring | Participates in π-π stacking and hydrophobic interactions. |

| Electron-Withdrawing Feature | Substituents like -Cl, -CF3 on the phenyl ring | Positively contributes to inhibitory potency. researchgate.net |

Structure Activity Relationship Sar and Molecular Design Principles for Biological Target Modulation

Systematic Design and Synthesis of Analogs to Elucidate SAR

The exploration of the structure-activity relationship (SAR) for the 1-phenyl-3-(quinazolin-4-yl)urea scaffold relies on the systematic design and synthesis of analog libraries. This process typically involves a multi-step synthetic approach where different building blocks can be varied to probe their influence on biological activity.

A common synthetic route starts with a substituted anthranilic acid, which is cyclized to form the foundational quinazoline (B50416) or quinazolinone ring. nih.govnih.gov Modifications are then introduced at several key positions:

The Quinazoline Core: Substituents are introduced at various positions of the quinazoline ring, often at the 6- and 7-positions, to modulate electronic properties and create new interactions with the target protein. nih.gov

The Phenyl Group: The terminal phenyl ring is systematically substituted with a variety of functional groups at the ortho, meta, and para positions to explore steric and electronic effects on binding affinity. nih.gov

The Linker: The urea (B33335) linker itself, or the atoms connecting it to the quinazoline core, can be altered. For instance, an ethylthio bridge has been used to connect a quinazolin-4(3H)-one ring to the urea moiety. nih.gov

These synthetic strategies allow for the creation of a diverse set of molecules, which are then screened for their biological activity. The resulting data provides a comprehensive understanding of how specific structural features contribute to target modulation, guiding the design of more potent and selective compounds. researchgate.net

Impact of Substituent Position and Nature on Biological Target Binding Affinity

The potency of this compound derivatives is highly sensitive to the nature and position of substituents on both the quinazoline and the terminal phenyl rings. SAR studies have revealed several key principles for optimizing binding affinity, particularly for VEGFR-2 and EGFR kinases.

Substitutions on the Quinazoline Ring:

Positions 6 and 7: The introduction of electron-donating groups, such as methoxy (B1213986) (-OCH₃), at the 6- and 7-positions of the quinazoline core has been shown to increase the inhibitory activity of some derivatives. nih.gov In other cases, incorporating halogen atoms like fluorine or chlorine has been beneficial. For instance, studies on a series of quinazolin-4(3H)-one urea derivatives revealed that 7-chloro analogs generally exhibited better cytotoxic effects than their unsubstituted counterparts. nih.gov

Position 4: The 4-anilino-quinazoline moiety is a well-established scaffold for EGFR inhibitors. The nitrogen atoms at positions 1 and 3 of the quinazoline ring are critical for activity, as they form hydrogen bonds with key methionine and threonine residues in the ATP binding site of the kinase. nih.gov

Substitutions on the Phenyl Ring:

Position and Nature: The substitution pattern on the terminal phenyl ring of the urea moiety significantly impacts biological activity. For dual EGFR/VEGFR2 inhibitors, placing small hydrophobic substituents like chlorine (-Cl) or a methyl group (-CH₃) at the para and meta positions of the phenyl ring led to enhanced inhibitory activity. nih.gov Conversely, ortho-substitution often results in less potent compounds. nih.gov

Electron-Withdrawing vs. Electron-Donating Groups: In one study of quinazolin-4(3H)-one derivatives, a 4-methoxy group on the terminal phenyl ring (an electron-donating group) resulted in enhanced inhibitory action. nih.gov Replacing it with electron-withdrawing groups like 4-chloro, 4-bromo, or 4-trifluoromethyl negatively impacted the activity. nih.gov

The following table presents data from a study on quinazolin-4(3H)-one urea derivatives, illustrating the impact of substituents on their anti-proliferative activity.

| Compound | Quinazoline Substituent (R¹) | Terminal Phenyl Substituent (R²) | IC₅₀ (µM) against HePG-2 Cells | IC₅₀ (µM) against MCF-7 Cells |

|---|---|---|---|---|

| 5d | 7-Cl | 4-CF₃ | 2.39 | 4.81 |

| 5h | 7-Cl | 4-OCH₃ (with one carbon spacer) | 6.74 | 18.66 |

| 5j | H | 4-OCH₃ | 10.11 | 9.51 |

| 5k | H | 4-Cl | 23.43 | 25.84 |

| 5l | H | 4-Br | 28.64 | 31.11 |

| 5m | H | 4-CF₃ | 18.14 | 19.78 |

| 5p | H | 4-OCH₃ (with one carbon spacer) | 9.72 | 7.99 |

Data sourced from a study on quinazolin-4(3H)-one urea derivatives. nih.gov The IC₅₀ values represent the concentration required to inhibit 50% of cell growth.

This data clearly shows that the 7-chloro analog with a 4-trifluoromethylphenyl group (Compound 5d) is significantly more potent than the unsubstituted analogs (5j-m). nih.gov

Conformational Constraints and Their Influence on Target Recognition

The three-dimensional conformation of this compound derivatives is a critical determinant of their binding affinity. The relative orientation of the quinazoline core and the terminal phenyl ring, dictated by the urea linker, must be optimal to fit within the ATP-binding pocket of the target kinase.

Linker Flexibility: The linker connecting the core heterocycle to the urea moiety can influence conformational freedom. For example, inserting a thiophene-2-ylmethanamine at the C-4 position of the quinazoline core was shown to increase conformational flexibility in a series of related inhibitors. nih.gov

Linker Length: The length of spacers introduced between the urea group and the terminal phenyl ring also has a profound effect. In one series, introducing a one-carbon spacer between a 4-chlorophenyl group and the urea moiety improved activity compared to analogs with no spacer or a two-carbon spacer. nih.gov This suggests an optimal distance and geometry are required for the terminal ring to engage with a hydrophobic pocket in the target enzyme. nih.gov

Rotatable Bonds: The urea functional group itself provides a degree of rotational freedom but also establishes a specific geometry due to its planar nature and hydrogen bonding capabilities. This controlled flexibility allows the molecule to adopt the necessary conformation for target recognition while avoiding excessive entropic penalties upon binding.

Bioisosteric Replacements within the this compound Scaffold to Optimize Target Interactions

Bioisosteric replacement is a powerful strategy in medicinal chemistry to fine-tune the physicochemical and pharmacological properties of a lead compound without drastically altering its structure. nih.gov This approach has been applied to the this compound scaffold to enhance target interactions and improve drug-like properties.

Urea/Thiourea (B124793) Moiety: The urea linker is a key pharmacophoric element, acting as both a hydrogen bond donor and acceptor. nih.gov In some kinase inhibitor designs, urea linkers were found to be more favorable for inhibitory activity compared to their thiourea bioisosteres. nih.gov However, in other contexts, thiourea has been successfully utilized as a urea bioisostere. researchgate.net

Scaffold Hopping: This strategy involves replacing the core scaffold with a different, but functionally similar, ring system. For instance, in the development of VEGFR-2 inhibitors based on sorafenib (B1663141) (which contains a urea moiety), a benzimidazole (B57391) ring was used as a bioisostere to replace a pyridine (B92270) ring, aiming to enhance hydrophobic interactions while maintaining key hydrogen bonds. researchgate.net

Heterocyclic Replacements: Other heterocyclic rings can be used as bioisosteres for the phenyl group or parts of the quinazoline scaffold. The 1,2,3-triazole ring, for example, has been explored as a versatile scaffold and a bioisostere for other functional groups like carboxylic acids or phenolic moieties. rsc.org In one study, researchers incorporated a 1,3,4-thiadiazole (B1197879) ring into a quinazoline-diaryl urea structure to improve binding affinity with the target receptor. nih.gov

Fragment-Based Drug Design Approaches Utilizing the Quinazoline-Urea Motif

Fragment-based drug design (FBDD) is a modern approach to lead discovery that starts with identifying small, low-molecular-weight chemical fragments that bind weakly to a biological target. springernature.com These fragments are then grown or linked together to produce a high-affinity lead compound.

The quinazoline-urea motif is well-suited for FBDD strategies.

Privileged Fragment: The quinazoline core is considered a privileged scaffold because it can bind to multiple biological targets with high affinity. nih.govresearchgate.net As a fragment, it provides a robust anchor point within a target's binding site. Specifically, the 4-aminoquinazoline portion effectively mimics the adenine (B156593) ring of ATP, allowing it to bind in the hinge region of many kinases. nih.gov

Fragment Linking: The urea moiety serves as an ideal linker to connect the quinazoline fragment to other fragments that can occupy adjacent pockets in the binding site. In a typical FBDD approach, one might identify the quinazoline core as a "hinge-binding" fragment. A separate screening could identify a substituted phenyl fragment that binds to a nearby hydrophobic pocket. These two fragments can then be chemically linked via a urea group to create a potent inhibitor. springernature.com This modular approach allows for the systematic exploration of chemical space to optimize interactions with the target protein. springernature.com

Mechanistic Investigations of Biological Target Interactions

Characterization of Specific Protein Kinase Inhibition Mechanisms (e.g., ATP-Competitive vs. Allosteric)

Derivatives based on the quinazoline-urea framework are well-documented as potent protein kinase inhibitors. Their mechanism of action often involves competitive binding at the ATP-binding site of the kinase domain, a crucial region for enzyme function. This competitive inhibition prevents the phosphorylation of downstream substrates, thereby interrupting signaling pathways essential for cell proliferation and survival.

The 4-anilino-quinazoline core, a key feature of this compound class, is recognized as a privileged scaffold for developing EGFR tyrosine kinase inhibitors (TKIs). Structure-activity relationship (SAR) studies have shown that the quinazoline (B50416) ring's N-1 and N-3 atoms are critical for high-affinity binding within the ATP pocket. acs.org Specifically, these nitrogen atoms form hydrogen bonds with key methionine residues (Met793 and Met769) in the hinge region of the kinase. acs.org

Molecular docking studies of related quinazolin-4(3H)-one derivatives reveal that they can act as ATP competitive type-I inhibitors, interacting with the DFG motif residue Asp855. nih.gov The phenylurea moiety often extends into a hydrophobic pocket, and substitutions on this terminal ring can significantly influence potency. For instance, introducing small hydrophobic groups like -Cl or -CH₃ at the meta or para positions of the terminal phenyl ring has been shown to enhance inhibitory activity against EGFR. acs.org In contrast, ortho-substitution tends to result in less potent compounds. acs.org The urea (B33335) linker itself plays a vital role, forming hydrogen bonds that further stabilize the inhibitor-enzyme complex.

Table 1: EGFR Inhibitory Activity of Selected Quinazoline-Urea Derivatives

| Compound ID | Modification | Target | IC₅₀ (µM) | Reference |

| 2h | 6,8-dibromo-2-(3-(4-chlorophenyl)ureido) | EGFR | 0.102 ± 0.014 | nih.gov |

| 2i | 6,8-dibromo-2-(3-(p-tolyl)ureido) | EGFR | 0.097 ± 0.019 | nih.gov |

| 3h | N-benzyl, 6,8-dibromo, ureido-linked | EGFR | 0.128 ± 0.016 | nih.gov |

| 3i | N-benzyl, 6,8-dibromo, ureido-linked | EGFR | 0.181 ± 0.011 | nih.gov |

| Erlotinib | (Reference Drug) | EGFR | 0.056 ± 0.012 | nih.gov |

Many quinazoline-urea derivatives exhibit dual inhibitory activity, targeting both EGFR and VEGFR-2. acs.org The inhibition of VEGFR-2, a key regulator of angiogenesis, is a critical mechanism for the anti-cancer effects of these compounds. The binding mode within the VEGFR-2 kinase domain shares similarities with EGFR, involving interaction with the ATP-binding region. nih.gov

The urea functionality is crucial, acting as a hydrogen bond donor/acceptor to engage with the conserved DFG (Asp-Phe-Gly) motif in the kinase's activation loop. nih.gov The quinazoline-4(3H)-one moiety fits into the ATP binding region, while the terminal substituted phenyl ring occupies a back allosteric site, where hydrophobic interactions influence inhibitor potency. nih.gov For example, a series of 2-thioquinazolin-4(3H)-ones were developed as dual EGFR/VEGFR-2 inhibitors, with compound 4 (featuring a 4-methylphenyl group at N3 and an unsubstituted phenyl on the urea) showing potent activity. gsconlinepress.com The introduction of a methylene (B1212753) spacer between the phenyl and urea groups was found to reduce the inhibitory activity against both kinases by 2-3 fold. gsconlinepress.com

Table 2: VEGFR-2 Inhibitory Activity of Selected Quinazoline Derivatives

| Compound ID | Modification | Target | IC₅₀ (µM) | Reference |

| 5p | Quinazolin-4(3H)-one/urea hybrid | VEGFR-2 | 0.117 | nih.gov |

| 5h | Quinazolin-4(3H)-one/urea hybrid | VEGFR-2 | 0.215 | nih.gov |

| 5d | Quinazolin-4(3H)-one/urea hybrid | VEGFR-2 | 0.274 | nih.gov |

| 4 | 2-thioquinazolin-4(3H)-one urea | VEGFR-2 | 0.11 ± 0.009 | gsconlinepress.com |

| 11 | 2-thioquinazolin-4(3H)-one urea | VEGFR-2 | 0.31 ± 0.02 | gsconlinepress.com |

| 20 | 2-thioquinazolin-4(3H)-one urea | VEGFR-2 | 0.49 ± 0.03 | gsconlinepress.com |

| Sorafenib (B1663141) | (Reference Drug) | VEGFR-2 | 0.069 | nih.gov |

The inhibitory activity of the quinazoline-urea scaffold extends beyond the EGFR/VEGFR family. Certain derivatives have been identified as potent inhibitors of Aurora kinases and B-RAF.

Aurora Kinases: These are serine/threonine kinases essential for mitotic progression. Novel 4-aminoquinazoline-urea derivatives have been designed and shown to inhibit Aurora A and Aurora B kinases. Molecular docking studies confirmed that these compounds bind effectively to the ATP-binding sites of these kinases, suggesting they are promising leads for anti-tumor drugs that operate by inhibiting mitosis. bohrium.com Compounds 7d and 8d from one study were found to be more potent against Aurora A than the reference inhibitor ZM447439. bohrium.com

B-RAF Kinase: B-RAF is a key component of the MAPK signaling pathway, and its mutations are common in certain cancers. dergipark.org.tr A series of quinazoline-derived pan-RAF inhibitors has been developed. nih.gov For instance, GNE-0749, a 5-fluoro-4-(3H)-quinazolinone aryl urea, was identified as a type II pan-RAF inhibitor. nih.gov This compound features a fluoroquinazolinone hinge-binding motif that minimizes reliance on common polar hinge contacts, leading to high kinase selectivity. nih.gov Another quinazolinone derivative, AZ628, acts as a multi-kinase inhibitor targeting BRAF, CRAF, and VEGFR-2. researchgate.net

Enzyme Inhibition Kinetics and Mechanistic Pathways (e.g., α-Glucosidase, TACE)

The biological activity of quinazoline-urea compounds is not limited to protein kinases. They have also been shown to inhibit other classes of enzymes through distinct mechanistic pathways.

α-Glucosidase: Certain quinazolin-4(3H)-one derivatives have demonstrated potent α-glucosidase inhibitory activity, which is relevant for managing type 2 diabetes. One study identified compound 7b as a competitive inhibitor of α-glucosidase, with an IC₅₀ value of 14.4 µM, making it approximately 53 times more potent than the standard drug acarbose. nih.gov The competitive nature of the inhibition indicates that the compound binds to the active site of the enzyme, competing with the natural substrate. nih.gov Another study on (E)-1-phenyl-3-(4-styrylphenyl)urea derivatives also identified them as potent competitive α-glucosidase inhibitors.

Tumor Necrosis Factor-Alpha Converting Enzyme (TACE): TACE is a metalloproteinase involved in inflammatory processes. Molecular modeling studies have been used to design 1-substituted-3-(4-oxo-2-phenylquinazolin-3(4H)-yl) urea and thiourea (B124793) analogues that target TACE. gsconlinepress.com These in-silico studies suggest that the urea and thiourea groups are critical for the inhibitory effect. gsconlinepress.com

Interactions with Other Putative Biological Targets (e.g., Cholinesterases)

Research has also explored the interaction of the broader quinazolinone scaffold with cholinesterases, enzymes critical in neurotransmission and implicated in Alzheimer's disease. While direct studies on "1-Phenyl-3-(quinazolin-4-yl)urea" are limited, related quinazolin-4(3H)-one derivatives have been synthesized and evaluated for their ability to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). nih.govdergipark.org.tr One study identified a derivative, MR2938 (B12), with an IC₅₀ value of 5.04 μM against AChE. nih.gov Another investigation of 4(3H)-quinazolinone derivatives found that compounds with ethylamino (5b ) and cyclohexylamino (5d ) substitutions showed modest AChE inhibitory activity. dergipark.org.tr These findings suggest that the quinazolinone core can be adapted to target cholinesterases, though the specific contribution of the phenylurea moiety in this context requires further investigation.

Elucidation of Molecular Determinants for Ligand-Target Selectivity

The selectivity of quinazoline-urea derivatives for different kinase targets is governed by subtle structural modifications. The pattern of substitution on both the quinazoline ring and the terminal phenylurea ring dictates the affinity and selectivity profile.

Hinge-Binding Region: The core quinazoline structure is a primary determinant for kinase binding, interacting with the hinge region of the ATP pocket. acs.org Modifications here, such as the strategic placement of a fluorine atom at the C5 position of a 4-(3H)-quinazolinone, can mask polar functionalities and alter crystal packing, which in turn improves properties like solubility and permeability, as seen with the pan-RAF inhibitor GNE-0749. nih.gov

Hydrophobic Pockets: The terminal phenyl ring of the urea moiety typically occupies a hydrophobic region. The nature and position of substituents on this ring are crucial for selectivity. Small, hydrophobic groups (-Cl, -CH₃) are often favorable for EGFR and VEGFR2 inhibition. acs.org The selectivity between different kinases can be tuned by exploiting differences in the size and shape of these hydrophobic pockets.

Linker and Spacer Groups: The length and flexibility of any linker connecting the quinazoline core to the urea moiety can impact binding affinity. The introduction of a one-carbon spacer between the 4-methoxyphenyl (B3050149) and urea groups in one series markedly reduced anticancer activity. nih.gov Conversely, in another series targeting EGFR, a longer spacer on an S-alkylated branch at the 2-position of the quinazoline scaffold led to a 100-fold increase in potency, indicating that the active site could tolerate increased bulkiness in that region.

This detailed analysis underscores that selectivity is not determined by a single feature but by the collective interplay of the core scaffold, the nature of the linker, and the substitution patterns on the terminal aromatic ring, which together allow for fine-tuning of the ligand to fit the specific topology of the target enzyme's active site.

Future Directions and Emerging Research Avenues

Integration of Artificial Intelligence and Machine Learning in 1-Phenyl-3-(quinazolin-4-yl)urea Research

The advent of artificial intelligence (AI) and machine learning (ML) is set to revolutionize the landscape of drug discovery and development, and research on this compound is no exception. fnasjournals.comnih.gov These cutting-edge computational tools offer the potential to significantly accelerate the identification of novel analogs with enhanced biological activities and optimized pharmacokinetic profiles.

Quantitative Structure-Activity Relationship (QSAR) models, powered by machine learning algorithms, can be employed to predict the biological activity of newly designed this compound derivatives. nih.govcivilica.com By analyzing large datasets of existing compounds and their corresponding activities, these models can identify key structural features that are crucial for a desired therapeutic effect. civilica.com For instance, a study on quinazoline (B50416) derivatives utilized a feed-forward neural network (FFNN) model to predict their half-maximal inhibitory concentration (IC50) against B-raf kinase, demonstrating the superior predictive power of non-linear models over traditional linear approaches. civilica.com This approach not only aids in the rational design of more potent compounds but also helps in understanding the complex relationships between chemical structure and biological function.

Development of Novel Synthetic Methodologies for Complex Analogs

The synthesis of complex analogs of this compound is crucial for exploring a wider chemical space and discovering compounds with novel biological activities. While traditional synthetic methods for quinazolines have been well-established, there is a continuous drive towards the development of more efficient, versatile, and environmentally friendly approaches. nih.govnih.gov

Recent advancements in synthetic organic chemistry have introduced several innovative strategies for the construction of the quinazoline core. These include metal-catalyzed cross-coupling reactions, microwave-assisted synthesis, and multicomponent reactions. nih.govmdpi.comorganic-chemistry.org For example, copper-catalyzed cascade reactions have been shown to be effective in the synthesis of 2-substituted quinazolines. organic-chemistry.org Similarly, ultrasound-assisted synthesis has emerged as a green and efficient method for preparing novel quinazoline derivatives. nih.gov

The exploration of these modern synthetic techniques will enable the creation of a diverse library of this compound analogs with various substituents at different positions of the quinazoline and phenyl rings. This structural diversity is essential for fine-tuning the pharmacological properties of the lead compound and for conducting comprehensive structure-activity relationship (SAR) studies. gsconlinepress.com The development of robust and scalable synthetic routes will be instrumental in advancing the preclinical and clinical evaluation of promising candidates.

Exploration of Multi-Targeting Strategies Based on the this compound Scaffold

The complexity of many diseases, particularly cancer, has led to a paradigm shift from the "one target, one drug" approach to the development of multi-targeting agents. nih.govresearchgate.net The quinazoline scaffold is well-suited for the design of such drugs due to its ability to interact with multiple biological targets. nih.gov The this compound framework, in particular, offers a versatile platform for the development of compounds that can simultaneously modulate different signaling pathways implicated in disease progression. researchgate.net

Researchers are actively exploring the potential of quinazoline-urea hybrids to act as dual or multiple inhibitors of key cellular targets. researchgate.netnih.gov For instance, quinazoline derivatives have been designed to concurrently inhibit receptor tyrosine kinases (RTKs) like EGFR and VEGFR-2, as well as other important cellular proteins. nih.govnih.gov This multi-pronged approach can lead to synergistic therapeutic effects, overcome drug resistance mechanisms, and potentially reduce side effects compared to combination therapies. researchgate.net

The rational design of multi-targeting agents based on the this compound scaffold involves the strategic incorporation of different pharmacophoric elements into a single molecule. researchgate.net Molecular modeling and docking studies play a crucial role in predicting the binding affinities of these hybrid compounds to their respective targets and in guiding their optimization. gsconlinepress.comnih.gov The exploration of multi-targeting strategies holds immense promise for the development of more effective and durable therapies for a range of complex diseases.

Addressing Challenges in the Rational Design of Quinazoline-Urea Based Molecular Probes

Molecular probes are indispensable tools for studying biological processes and for the validation of new drug targets. The rational design of highly specific and potent molecular probes based on the quinazoline-urea scaffold presents both opportunities and challenges. A key challenge lies in achieving high selectivity for the target of interest, as quinazoline derivatives are known to interact with a broad range of proteins. researchgate.net

To address this, researchers are employing a combination of computational and experimental approaches. Structure-based drug design, guided by the X-ray crystal structures of target proteins, can aid in the design of probes with improved selectivity. gsconlinepress.com Furthermore, the synthesis and screening of focused libraries of quinazoline-urea derivatives can help identify compounds with the desired target engagement profile.

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed to prepare 1-Phenyl-3-(quinazolin-4-yl)urea derivatives?

- Answer : The synthesis typically involves coupling quinazolin-4-amine derivatives with phenyl isocyanate or its analogs. A general protocol includes:

- Step 1 : Reacting quinazolin-4-amine with phenyl isocyanate in anhydrous toluene or dichloromethane under reflux (60–80°C) for 4–6 hours .

- Step 2 : Neutralizing liberated HCl with triethylamine to improve yield .

- Step 3 : Purification via crystallization using ethanol–acetic acid (2:1) mixtures .

- Key Considerations : Solvent choice (polar aprotic vs. non-polar) and reaction temperature significantly influence regioselectivity and yield. Microwave-assisted synthesis has been reported for analogous urea derivatives to reduce reaction time .

Q. How are this compound derivatives characterized for structural confirmation?

- Answer : A combination of spectroscopic and chromatographic techniques is used:

- 1H/13C NMR : To confirm urea NH proton signals (δ 8.5–9.5 ppm) and aromatic protons from quinazoline/phenyl groups .

- HRMS : For molecular ion verification (e.g., [M+H]+ peaks matching theoretical mass).

- X-ray Crystallography : Resolves stereochemical ambiguities, particularly for derivatives with bulky substituents .